Almotriptan Dimer Impurity
Overview
Description
Almotriptan Dimer Impurity is a chemical compound associated with almotriptan malate, a selective serotonin 5-HT1B/1D agonist used for the acute treatment of migraine attacks . This compound is one of the impurities that can be found during the synthesis and production of almotriptan malate . Understanding and controlling the presence of such impurities is crucial for ensuring the safety and efficacy of pharmaceutical products.
Scientific Research Applications
Almotriptan Dimer Impurity has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In pharmaceutical research, it is essential for quality control and ensuring the purity of almotriptan malate . The compound is also used in biological studies to understand its effects and interactions with other molecules . Additionally, it plays a role in industrial applications where precise measurement and control of impurities are necessary for product safety and efficacy .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of Almotriptan, which the Almotriptan Dimer Impurity is associated with, are the human 5-HT 1B and 5-HT 1D receptors . These receptors play a crucial role in the constriction of cranial blood vessels .
Mode of Action
Almotriptan binds with high affinity to its primary targets, the 5-HT 1B and 5-HT 1D receptors . This binding leads to the constriction of cranial blood vessels . The constriction of these vessels is a key factor in the alleviation of migraine symptoms.
Biochemical Pathways
The action of Almotriptan primarily affects the serotonergic pathways in the brain . By acting as an agonist at the 5-HT 1B and 5-HT 1D receptors, Almotriptan can cause vasoconstriction in the cranial blood vessels . This vasoconstriction can help to alleviate the symptoms of a migraine attack .
Pharmacokinetics
Dosage reduction is required only in the presence of severe renal or hepatic impairment .
Result of Action
The molecular and cellular effects of Almotriptan’s action primarily involve the constriction of cranial blood vessels . This results in the alleviation of migraine symptoms, including pain, nausea, and other related symptoms .
Biochemical Analysis
Biochemical Properties
It is known that Almotriptan, the parent compound, interacts with serotonin 5-HT1B/1D receptors . These interactions could potentially influence the biochemical properties of Almotriptan Dimer Impurity.
Cellular Effects
Almotriptan, the parent compound, is known to influence cell function by acting on serotonin 5-HT1B/1D receptors . This interaction can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Almotriptan, the parent compound, is known to exert its effects at the molecular level by binding to serotonin 5-HT1B/1D receptors . This binding interaction can lead to changes in gene expression and enzyme activation or inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Almotriptan Dimer Impurity involves the synthesis of almotriptan malate, during which various impurities, including the dimer impurity, can form. The synthetic route typically involves the reaction of 1H-Indole-3-ethanamine with other reagents under specific conditions . The exact synthetic route and reaction conditions for the dimer impurity are not explicitly detailed in the available literature.
Industrial Production Methods: Industrial production of almotriptan malate and its impurities, including the dimer impurity, involves stringent quality control measures to ensure the final product meets established standards. Techniques such as capillary zone electrophoresis are employed to detect and measure these impurities . This method offers excellent resolution and reproducibility, making it suitable for quality control in pharmaceutical production .
Chemical Reactions Analysis
Types of Reactions: Almotriptan Dimer Impurity can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the stability and reactivity of the compound.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include phosphoric acid, triethanolamine, sodium hydroxide, and methanol . The conditions for these reactions vary depending on the desired outcome, such as temperature control and the use of specific solvents.
Major Products Formed: The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while substitution reactions can result in various substituted products.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Almotriptan Dimer Impurity include other almotriptan-related impurities such as almotriptan-related impurities B, C, and D . These compounds share structural similarities and are often studied together in the context of pharmaceutical research and quality control.
Uniqueness: this compound is unique due to its specific formation during the synthesis of almotriptan malate. Its presence and concentration need to be carefully monitored to ensure the safety and efficacy of the final pharmaceutical product . The dimer impurity’s unique structural characteristics may also influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-[5-[[3-[2-(dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-2-yl]methyl]-1H-indol-3-yl]-N,N-dimethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41N5O2S/c1-33(2)15-11-24-20-31-28-9-7-22(17-26(24)28)19-30-25(12-16-34(3)4)27-18-23(8-10-29(27)32-30)21-38(36,37)35-13-5-6-14-35/h7-10,17-18,20,31-32H,5-6,11-16,19,21H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRAYCJVAGIHOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CC3=C(C4=C(N3)C=CC(=C4)CS(=O)(=O)N5CCCC5)CCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746976 | |
Record name | 2-{2-({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methyl)-5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}-N,N-dimethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330166-13-6 | |
Record name | Almotriptan dimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1330166136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{2-({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methyl)-5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}-N,N-dimethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALMOTRIPTAN DIMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9US7T5ZRK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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